molecular formula C18H17NO2S B2564315 N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide CAS No. 2034482-72-7

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide

Cat. No.: B2564315
CAS No.: 2034482-72-7
M. Wt: 311.4
InChI Key: JUHATXRYWAGVHD-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the palladium-catalyzed C–H arylation of benzofuran-2-carboxylic acid with thiophene derivatives . . The reaction conditions often require the use of palladium catalysts, high temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzofuran core can be reduced under specific conditions to form dihydrobenzofuran derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzofuran core can produce dihydrobenzofuran derivatives.

Scientific Research Applications

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core and thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, thiophene ring, and cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-17(15-12-13-6-1-2-7-14(13)21-15)19-18(9-3-4-10-18)16-8-5-11-22-16/h1-2,5-8,11-12H,3-4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHATXRYWAGVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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